2-(2-oxo-2-(piperidin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
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Overview
Description
2-(2-oxo-2-(piperidin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a complex organic compound that belongs to the class of benzoisothiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2-(piperidin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2-(piperidin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, which can have varied applications depending on the functional groups introduced.
Scientific Research Applications
2-(2-oxo-2-(piperidin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Mechanism of Action
The mechanism of action of 2-(2-oxo-2-(piperidin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory mediators . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides
Uniqueness
Compared to similar compounds, 2-(2-oxo-2-(piperidin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide stands out due to its unique combination of a piperidine ring and a benzoisothiazole moiety, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
1,1-dioxo-2-(2-oxo-2-piperidin-1-ylethyl)-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c17-13(15-8-4-1-5-9-15)10-16-14(18)11-6-2-3-7-12(11)21(16,19)20/h2-3,6-7H,1,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAAVUJJVWUMCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49678750 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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